

Application Notes & Protocols for the Development of Posaconazole Hydrate Oral Suspension

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Compound of Interest

Compound Name: *Posaconazole hydrate*

CAS No.: *1198769-38-8*

Cat. No.: *B1139133*

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Abstract

This document provides a comprehensive technical guide for the formulation and development of a stable, effective, and patient-centric **posaconazole hydrate** oral suspension.

Posaconazole, a Biopharmaceutics Classification System (BCS) Class II antifungal agent, presents significant formulation challenges due to its low aqueous solubility and high lipophilicity.[1] An oral suspension is a preferred dosage form for this active pharmaceutical ingredient (API), particularly for pediatric patients or those with dysphagia, but its development requires a deep understanding of the API's physicochemical properties and strategic selection of excipients to ensure physical stability and bioavailability. This guide follows a Quality by Design (QbD) approach, explaining the causality behind experimental choices and providing detailed protocols for manufacturing and quality control.

Part 1: Foundational Strategy - Pre-formulation & API Characterization

A successful formulation is built upon a thorough understanding of the active ingredient. For posaconazole, two critical material attributes (CMAs) dictate the entire development strategy: its profound hydrophobicity and its crystalline form.

1.1. The Challenge of Poor Wettability

Posaconazole is inherently hydrophobic, meaning it resists dispersion in water. If not properly addressed, this leads to particle agglomeration, floating on the surface of the vehicle, and poor dose uniformity.[2] Therefore, the primary step is to facilitate the wetting of the API particles. This is achieved by reducing the interfacial tension between the solid API particles and the aqueous vehicle.[3]

1.2. Polymorphism: The Hydrate Form

Posaconazole can exist in different crystalline forms, or polymorphs. While it may be added as Form I during manufacturing, it has been shown to convert to a hydrate form (designated Form-S) in the final aqueous suspension.[4][5] This transformation is critical, as different polymorphs can exhibit different solubility and dissolution profiles, potentially impacting bioavailability.[2] It is therefore essential to characterize and control the crystalline form in the final product.

Table 1: Critical Physicochemical Properties of Posaconazole

Property	Value / Characteristic	Implication for Formulation
BCS Classification	Class II	Low Solubility, High Permeability. Bioavailability is dissolution-rate limited.[1]
Aqueous Solubility	< 1 µg/mL	Requires a suspension dosage form.[1]
Log P	4.6	High lipophilicity contributes to poor wettability.[1]
Polymorphism	Exists in multiple forms; converts to a stable hydrate (Form-S) in water.[4][5]	The final crystal form in the suspension must be confirmed and consistently produced.
Particle Size	Critical Parameter	Directly influences dissolution rate and physical stability (sedimentation).[6]

Protocol 1: API Polymorphic Form Confirmation via XRPD

This protocol is designed to confirm the presence of the **posaconazole hydrate** (Form-S) in the final suspension. Due to the low concentration of the API in the final product (typically 40 mg/mL), sample preparation is required to concentrate the solid components.[7]

- Sample Preparation (Centrifugation Method):
 1. Transfer 10 mL of the final posaconazole oral suspension into a suitable centrifuge tube.
 2. Centrifuge the sample at 4000 rpm for 30 minutes to separate the solid components from the liquid vehicle.
 3. Carefully decant the supernatant.
 4. The resulting solid pellet is used for analysis. This method has been shown to effectively concentrate the API without inducing polymorphic transformation.[8]

- X-Ray Powder Diffraction (XRPD) Analysis:
 1. Gently pack the solid pellet from Step 1.4 onto an XRPD sample holder.
 2. Acquire the diffraction pattern using a Cu K α radiation source.
 3. Scan over a 2θ range of 5° to 40° .
 4. Compare the resulting diffractogram with reference patterns for posaconazole Form I and the hydrate Form-S. The characteristic peaks for Form-S are expected at approximately 10.2° and 24.6° 2-theta.[2]

Part 2: Rational Formulation Design

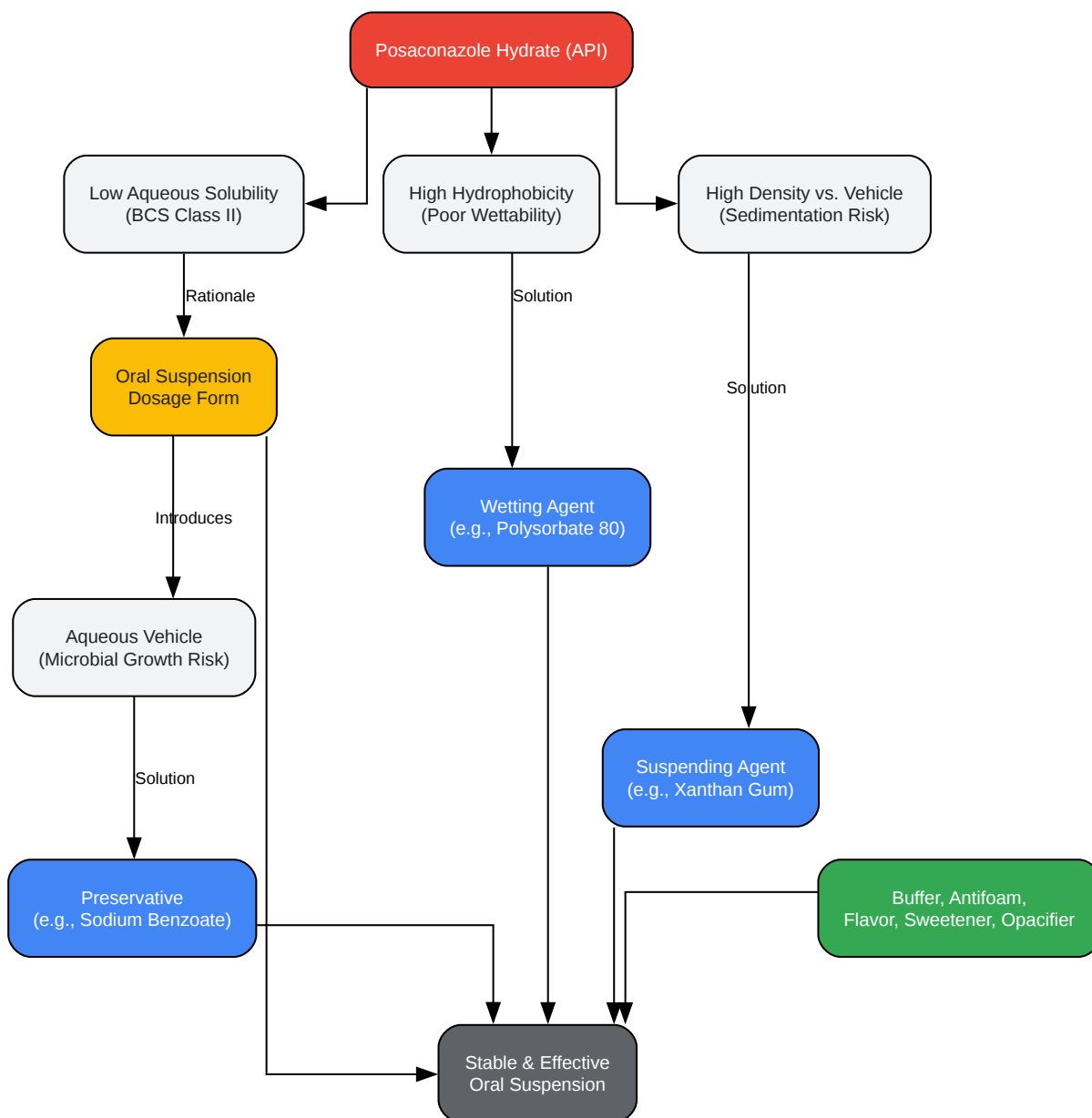
The selection of excipients is a deliberate process aimed at overcoming the challenges identified during pre-formulation. Each component has a specific function designed to ensure the stability, safety, and efficacy of the final product. The composition of the marketed Noxafil® oral suspension provides a validated starting point for development.[9]

Core Excipient Functions & Selection

- **Wetting Agent (Surfactant):** To overcome the API's hydrophobicity. Polysorbate 80 is an excellent choice. It is a non-ionic surfactant that adsorbs onto the surface of the posaconazole particles, reducing the solid-liquid interfacial tension and allowing them to be enveloped by water.[3][10][11]
- **Suspending Agent (Viscosity Modifier):** To prevent the rapid sedimentation of API particles. Xanthan gum is a high-molecular-weight polysaccharide that is highly effective at low concentrations.[12][13] From a mechanistic standpoint, it imparts a pseudoplastic (shear-thinning) rheology to the suspension. At rest (low shear), it forms a complex, high-viscosity network that holds the particles in suspension.[14] Upon shaking (high shear), the viscosity decreases dramatically, allowing the product to be easily poured and administered.[12]
- **Antifoaming Agent:** To mitigate foaming during high-shear manufacturing processes and upon shaking by the patient. Dimethicone, a mixture of polydimethylsiloxane and hydrated silica, is a chemically inert and effective agent that works by reducing the surface tension of gas bubbles, causing them to coalesce and dissipate.[15][16]

- **Buffer System:** To maintain a stable pH. Posaconazole's solubility is pH-dependent. A citric acid and sodium citrate dihydrate buffer is used to maintain the pH in a slightly acidic range (typically 4.0-4.5), which is optimal for stability.[9][17]
- **Preservative System:** To prevent microbial growth in the aqueous formulation. Sodium benzoate is a common and effective preservative in oral liquids.[9][18]
- **Humectant & Co-solvent:** Glycerin serves multiple roles. It aids in wetting the API, contributes to the viscosity, and acts as a sweetener and preservative potentiator.
- **Opacifying Agent:** Titanium dioxide is used to provide a uniform white appearance and protect the API from potential photodegradation by rendering the suspension opaque.[19][20][21]
- **Organoleptic Agents:** Sweeteners (e.g., liquid glucose, sorbitol) and flavors (e.g., artificial cherry) are crucial for patient compliance, masking any unpleasant taste of the API or other excipients.[9]

Diagram 1: Formulation Strategy Logic



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Caption: Excipient selection based on API properties.

Table 2: Representative Model Formulation

This formulation is based on publicly available data for Noxafil® 40 mg/mL oral suspension and serves as a robust starting point.[9]

Component	Function	Concentration (% w/v)
Posaconazole Hydrate	Active Pharmaceutical Ingredient	4.0
Polysorbate 80	Wetting Agent	1.0
Xanthan Gum	Suspending Agent	0.3
Simethicone	Antifoaming Agent	0.3
Sodium Benzoate	Preservative	0.2
Citric Acid Monohydrate	pH Adjuster / Buffer	q.s. to pH 4.0-4.5
Sodium Citrate Dihydrate	Buffer	q.s. to pH 4.0-4.5
Glycerin	Humectant, Co-solvent, Sweetener	10.0
Liquid Glucose	Sweetener	35.0
Titanium Dioxide	Opacifying Agent	0.4
Artificial Cherry Flavor	Flavoring Agent	0.2
Purified Water	Vehicle	q.s. to 100%

Part 3: Manufacturing Process and Scale-Up

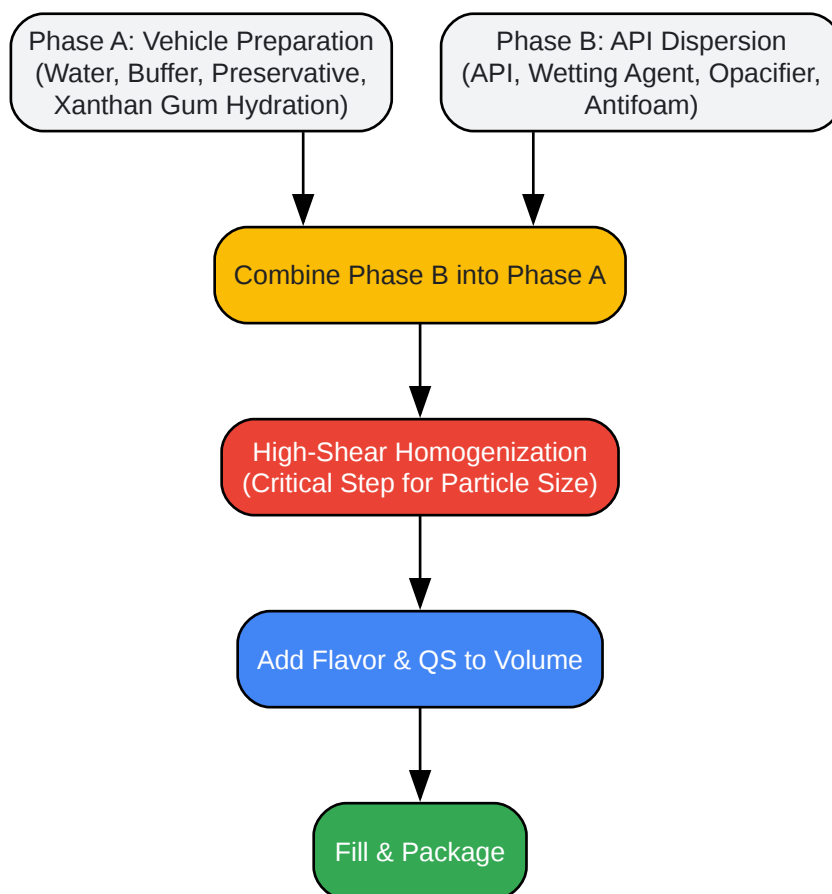
The order of addition and the energy applied during mixing are critical process parameters (CPPs) that control the final product's quality. A common pitfall is the improper hydration of the suspending agent, which can lead to clumps and viscosity failures.

Protocol 2: Laboratory-Scale (1 L) Manufacturing Process

- Vehicle Preparation (Phase A):
 1. In a primary manufacturing vessel, add approximately 300 mL of Purified Water and begin moderate agitation.
 2. Add and dissolve the Sodium Citrate Dihydrate, Citric Acid Monohydrate, and Sodium Benzoate.
 3. Slowly sprinkle the Xanthan Gum into the vortex of the mixing water to prevent clumping. Mix at high speed for at least 60 minutes to ensure complete hydration. This step is critical; incomplete hydration results in a loss of viscosity.
 4. Once the gum is fully hydrated, reduce mixing speed and add the Glycerin and Liquid Glucose. Mix until uniform.
- API Dispersion (Phase B):
 1. In a separate, smaller vessel, add the Polysorbate 80.
 2. Slowly add the **Posaconazole Hydrate** and Titanium Dioxide to the Polysorbate 80, mixing with a spatula to form a smooth, uniform paste. This pre-wetting step ensures individual particles are coated with the surfactant before introduction to the aqueous phase.
 3. Add the Simethicone to this paste and mix gently.
- Combination and Homogenization:
 1. Slowly add the API dispersion (Phase B) to the main vehicle (Phase A) under continuous, moderate agitation.
 2. Mix for 15-20 minutes until the API is visibly well-dispersed.
 3. Process the entire batch through a high-shear mixer or colloid mill. This step is crucial for breaking down any remaining agglomerates and achieving a uniform particle size distribution.
- Final Formulation:

1. Add the Artificial Cherry Flavor to the homogenized suspension and mix at low speed.
2. Adjust the final volume to 1 L with Purified Water (q.s.) and mix until uniform.
3. Verify the final pH is within the target range (4.0-4.5).

Diagram 2: Manufacturing Workflow



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Caption: Key unit operations in suspension manufacturing.

Critical Scale-Up Considerations

Transitioning from a 1 L lab batch to a 1000 L commercial batch is not a linear process.[22]

- **Mixing Dynamics:** The type of impeller, vessel geometry, and mixing speed must be carefully considered to achieve equivalent shear and bulk flow.[6] Inadequate mixing in a large tank

can lead to dead spots where the suspending agent does not hydrate.

- Homogenization: The energy input of the homogenizer or mill must be scaled appropriately to achieve the same particle size distribution as the lab-scale batch.[6]
- Transfer Lines: The suspension's viscosity will affect how it is pumped. Low-shear pumps (e.g., diaphragm or peristaltic) are preferred to avoid altering the formulation's structure.

Part 4: Quality Control & Stability Assessment

A robust set of analytical tests is required to ensure that every batch of the suspension meets the required quality standards. These tests define the Critical Quality Attributes (CQAs) of the product.

Table 3: Critical Quality Attributes (CQAs) and Recommended Test Protocols

CQA	Test Method / Protocol	Acceptance Criteria (Typical)	Rationale
Appearance	Visual Inspection	A uniform, white to off-white, cherry-flavored suspension. ^{[9][18]}	Ensures product consistency and absence of foreign matter.
Assay	HPLC-UV	90.0% - 110.0% of label claim (40 mg/mL).	Confirms correct drug potency.
pH	Calibrated pH meter	4.0 - 4.5	Critical for API stability and solubility. ^[16]
Viscosity	Rotational Viscometer (e.g., Brookfield)	Specification set based on target rheological profile.	Ensures pourability and physical stability.
Particle Size Distribution	Laser Diffraction	D90 < 50 µm (Example)	Influences dissolution rate and sedimentation.
Dissolution	USP Apparatus II (Paddles) @ 75 rpm; Acidic medium (e.g., 0.1 N HCl)	Q = 80% in 60 minutes (Example)	In-vitro performance test, critical for bioavailability.
Redispersibility	Manual or Mechanical Shaking	Easily redispersed to a uniform suspension with no caking.	Ensures dose uniformity after storage.
Microbial Limits	USP <61> and <62>	Meets compendial requirements for non-sterile oral products.	Ensures patient safety from microbial contamination.

Protocol 3: Rheological Characterization

This protocol assesses the all-important shear-thinning property of the suspension.

- Equipment: A calibrated rotational viscometer with a suitable spindle (e.g., Brookfield DV-II+ Pro with RV spindle set).
- Procedure:
 1. Equilibrate the suspension sample to 25 °C.
 2. Measure the viscosity at a series of increasing rotational speeds (e.g., 0.5, 1, 2.5, 5, 10, 20, 50, 100 RPM).
 3. Record the viscosity (in cP) at each speed.
 4. Plot viscosity versus shear rate (RPM).
- Expected Result: The plot should show a significant decrease in viscosity as the shear rate increases, confirming the desired pseudoplastic behavior essential for a stable yet pourable suspension.

Conclusion

The development of a **posaconazole hydrate** oral suspension is a multi-faceted challenge that hinges on controlling the API's fundamental physicochemical properties. By employing a systematic, science-driven approach that prioritizes API wetting, ensures complete hydration of a pseudoplastic suspending agent like xanthan gum, and utilizes high-shear homogenization, a physically stable and effective formulation can be reliably manufactured. The protocols and strategies outlined in this guide provide a robust framework for researchers and developers to create a high-quality medicinal product that meets the needs of patients.

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